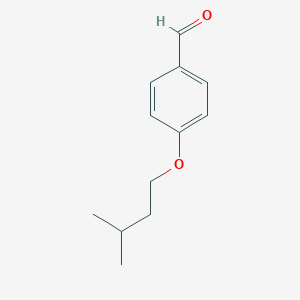

4-(3-Methylbutoxy)benzaldehyde

Description

The exact mass of the compound 4-(3-Methylbutoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Methylbutoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbutoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylbutoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBHAIFPHGGVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290522 | |

| Record name | 4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18986-09-9 | |

| Record name | 18986-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methylbutoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde: Chemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Methylbutoxy)benzaldehyde, a key aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis via the Williamson ether synthesis, presents a thorough compilation of its physicochemical and spectroscopic properties, and explores its potential reactivity. Experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Data

4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an organic compound characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the para position.[1] This substitution influences its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of 4-(3-Methylbutoxy)benzaldehyde

| Property | Value | Reference |

| CAS Number | 18986-09-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Boiling Point | 136-137 °C at 5 Torr | [1][3] |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | [1][3] |

| Appearance | Expected to be a liquid | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and insoluble in water. |

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis.[1] This SN2 reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide in the presence of a base.

General Reaction Scheme

The synthesis proceeds by the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) to form the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of 4-(3-Methylbutoxy)benzaldehyde.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

-

Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield pure 4-(3-Methylbutoxy)benzaldehyde.[1]

Reactivity

The chemical reactivity of 4-(3-Methylbutoxy)benzaldehyde is primarily dictated by the aldehyde functional group and the electron-donating nature of the para-substituted alkoxy group.

-

Nucleophilic Addition: The 3-methylbutoxy group is an electron-donating group, which increases the electron density on the aromatic ring through resonance. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[6]

-

Oxidation: The electron-donating nature of the alkoxy group is expected to make the aldehyde more susceptible to oxidation to the corresponding carboxylic acid compared to unsubstituted benzaldehyde.[6]

-

Reduction: The aldehyde can be readily reduced to the corresponding benzyl alcohol using standard reducing agents like sodium borohydride.

Spectroscopic Data and Analysis

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.87 | s | 1H | Ar-CHO |

| ~7.82 | d | 2H | Ar-H (ortho to -CHO) |

| ~6.98 | d | 2H | Ar-H (ortho to -OCH₂) |

| ~4.05 | t | 2H | -O-CH₂- |

| ~1.85 | m | 1H | -CH(CH₃)₂ |

| ~1.70 | q | 2H | -CH₂-CH(CH₃)₂ |

| ~0.95 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190.7 | -CHO |

| ~164.5 | Ar-C-O |

| ~131.9 | Ar-CH (ortho to -CHO) |

| ~129.8 | Ar-C (ipso to -CHO) |

| ~114.8 | Ar-CH (ortho to -OCH₂) |

| ~67.5 | -O-CH₂- |

| ~38.5 | -CH₂-CH(CH₃)₂ |

| ~25.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250, ~1030 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 192. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) and cleavage of the ether bond.

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of 4-(3-Methylbutoxy)benzaldehyde (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent is injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Applications in Drug Development

While specific biological activities of 4-(3-Methylbutoxy)benzaldehyde have not been detailed in the reviewed literature, benzaldehyde derivatives are a versatile class of compounds in pharmaceutical research. They serve as important intermediates in the synthesis of a wide range of therapeutic agents.[7] The presence of the ether linkage and the aldehyde functionality in 4-(3-Methylbutoxy)benzaldehyde makes it a valuable scaffold for the development of new chemical entities. For instance, benzaldehydes have been investigated for their potential as antiaflatoxigenic agents.[8] The lipophilic 3-methylbutoxy group may enhance membrane permeability, a desirable property in drug candidates. Further research is warranted to explore the potential biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 4-(3-METHYL-BUTOXY)-BENZALDEHYDE CAS#: 18986-09-9 [amp.chemicalbook.com]

- 4. 4-(3-METHYL-BUTOXY)-BENZALDEHYDE | 18986-09-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Cas 114991-69-4,3-methoxy-4-(3-methylbutoxy)benzaldehyde | lookchem [lookchem.com]

- 8. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde (CAS: 18986-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis, fragrance, and as an intermediate for pharmaceuticals and agrochemicals. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a thorough analysis of its expected spectroscopic characteristics. While specific biological activities for this compound are not extensively documented in current literature, this guide also explores the known biological and pharmacological effects of structurally related benzaldehyde derivatives to provide a basis for future research.

Chemical and Physical Properties

4-(3-Methylbutoxy)benzaldehyde is a colorless to pale yellow liquid. Its core structure consists of a benzene ring substituted with an aldehyde group and a 3-methylbutoxy (isopentyloxy) ether group at the para position.

Table 1: Physical and Chemical Properties of 4-(3-Methylbutoxy)benzaldehyde

| Property | Value | Reference |

| CAS Number | 18986-09-9 | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.26 g/mol | |

| Boiling Point | 136-137 °C (at 5 Torr) | [1] |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | [1] |

| Synonyms | Benzaldehyde, 4-(3-methylbutoxy)-; 4-(Isopentyloxy)benzaldehyde; p-(Isopentyloxy)benzaldehyde | [1] |

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isopentyl bromide) in the presence of a base.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of 4-(3-Methylbutoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a similar compound, 4-n-pentyloxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone

-

Diethyl ether

-

10% aqueous Potassium Hydroxide (KOH) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to acetone (15-20 mL per gram of 4-hydroxybenzaldehyde).

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-methylbutane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (around 60-70°C) and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether. Wash the ether layer sequentially with 10% aqueous potassium hydroxide and then with water until the pH of the aqueous layer is neutral.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | s | 1H | Ar-CH O |

| ~7.83 | d | 2H | Ar-H (ortho to -CHO) |

| ~6.98 | d | 2H | Ar-H (ortho to -OCH₂) |

| ~4.05 | t | 2H | -OCH ₂- |

| ~1.85 | m | 1H | -CH(CH₃)₂ |

| ~1.70 | q | 2H | -OCH₂CH ₂- |

| ~0.95 | d | 6H | -CH(CH ₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | C HO |

| ~164.5 | Ar-C -O |

| ~131.9 | Ar-C H (ortho to -CHO) |

| ~129.9 | Ar-C (ipso to -CHO) |

| ~114.8 | Ar-C H (ortho to -OCH₂) |

| ~67.5 | -OC H₂- |

| ~38.0 | -OCH₂C H₂- |

| ~25.0 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium-Strong | C-H stretch (alkane) |

| ~2830, ~2730 | Medium-Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580 | Strong-Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alkyl ether) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 121 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 4-(3-Methylbutoxy)benzaldehyde.

Caption: A general workflow for the synthesis and analysis of 4-(3-Methylbutoxy)benzaldehyde.

Biological and Pharmacological Context

Currently, there is a lack of specific studies detailing the biological or pharmacological activities of 4-(3-Methylbutoxy)benzaldehyde. However, the broader class of benzaldehyde derivatives has been investigated for various biological effects.

Benzaldehyde itself is a versatile compound used in the pharmaceutical, cosmetic, and food industries.[2][3] It has been explored as an intermediate in the synthesis of various drugs.[2] Some studies have indicated that benzaldehyde and its derivatives may possess antimicrobial, insecticidal, and antioxidant properties.[4][5] For instance, certain benzaldehyde derivatives have shown antifungal activity against Aspergillus flavus.

The applications of related alkoxy benzaldehydes in the pharmaceutical and agrochemical industries suggest that 4-(3-Methylbutoxy)benzaldehyde could serve as a valuable building block for the synthesis of new bioactive molecules.[6][7] Its lipophilic 3-methylbutoxy group may influence its pharmacokinetic properties, potentially enhancing membrane permeability and oral bioavailability, a characteristic observed with other benzaldehyde derivatives. Further research is warranted to elucidate the specific biological profile of 4-(3-Methylbutoxy)benzaldehyde.

Conclusion

4-(3-Methylbutoxy)benzaldehyde is a readily synthesizable aromatic aldehyde with potential for further exploration in various fields of chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, a detailed methodology for its preparation, and a predicted spectroscopic profile to aid in its characterization. While direct biological data is currently limited, the known activities of related compounds suggest that 4-(3-Methylbutoxy)benzaldehyde may be a promising scaffold for the development of novel therapeutic agents and other functional molecules. Future research should focus on the experimental validation of its spectroscopic data and a thorough investigation of its biological and pharmacological properties.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cas 114991-69-4,3-methoxy-4-(3-methylbutoxy)benzaldehyde | lookchem [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

4-(3-Methylbutoxy)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-(3-Methylbutoxy)benzaldehyde, focusing on its fundamental molecular properties. The information is intended to support research and development activities where this aromatic aldehyde is utilized as a chemical intermediate or building block.

Core Molecular Data

The essential molecular and physical properties of 4-(3-Methylbutoxy)benzaldehyde are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and purity assessments.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Synonyms | 4-(Isopentyloxy)benzaldehyde |

| CAS Number | 18986-09-9 |

Logical Relationship of Properties

The following diagram illustrates the relationship between the compound's nomenclature, its structural components, and its derived molecular properties.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 4-(3-Methylbutoxy)benzaldehyde were not found in the immediate search, a general and widely applicable method is the Williamson Ether Synthesis . This established reaction is suitable for preparing aryl ethers.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 4-(3-Methylbutoxy)benzaldehyde from 4-hydroxybenzaldehyde and a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde and a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition : Add a base, such as finely powdered potassium carbonate (K₂CO₃), to the mixture. The base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

-

Alkylation : Introduce 1-bromo-3-methylbutane (isopentyl bromide) to the stirring suspension.

-

Reaction : Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification : The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-(3-Methylbutoxy)benzaldehyde.[1][2]

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the connectivity of the atoms.[2][3]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups, such as the aldehyde (C=O stretch) and the ether (C-O-C stretch) linkages.[2][3]

References

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Methylbutoxy)benzaldehyde, a member of the aromatic aldehyde family. This document details its chemical identity, physical properties, a standard synthesis protocol, and explores its potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Synonyms

4-(3-Methylbutoxy)benzaldehyde is also known by several other names in scientific literature and chemical catalogs. A clear identification is crucial for accurate research and procurement.

| Identifier | Value |

| IUPAC Name | 4-(3-Methylbutoxy)benzaldehyde |

| Synonyms | Benzaldehyde, 4-(3-methylbutoxy)-; 4-(Isopentyloxy)benzaldehyde; p-(Isopentyloxy)benzaldehyde[1] |

| CAS Number | 18986-09-9[1] |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

Physicochemical Properties

The physical and chemical properties of 4-(3-Methylbutoxy)benzaldehyde are summarized below. These characteristics are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Boiling Point | 136-137 °C (at 5 Torr)[1] |

| Density (Predicted) | 1.003 ± 0.06 g/cm³[1] |

| Appearance | Not specified, but analogous compounds are typically clear to pale yellow liquids. |

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base.

Reaction Scheme:

Caption: Williamson ether synthesis of 4-(3-Methylbutoxy)benzaldehyde.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of analogous 4-alkoxybenzaldehydes.[2][3]

-

Materials:

-

4-hydroxybenzaldehyde

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and finely powdered potassium carbonate (1.5 equivalents).

-

Add a suitable volume of anhydrous DMF or acetone to the flask (e.g., 10-15 mL per gram of 4-hydroxybenzaldehyde).

-

Begin stirring the suspension and add 1-bromo-3-methylbutane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (a temperature of 50-80 °C is common) and maintain for several hours (typically 4-6 hours).[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the solid residue with a small amount of acetone or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Applications in Research and Drug Development

Benzaldehyde and its derivatives are versatile compounds with applications in various industries, including pharmaceuticals and fragrances.[4] 4-(3-Methylbutoxy)benzaldehyde serves as a valuable intermediate in organic synthesis and has been investigated for its potential biological activities.

Potential as a Tyrosinase Inhibitor:

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[5] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries as depigmenting agents.[5]

Studies have shown that 4-substituted benzaldehydes can act as tyrosinase inhibitors.[6][7] The nature and size of the substituent at the 4-position can influence the inhibitory activity. For instance, benzaldehydes with bulky substituents at the 4-position, such as 4-alkyl and 4-alkoxy groups, have been reported to act as full inhibitors of tyrosinase.[6][7] This suggests that 4-(3-Methylbutoxy)benzaldehyde, with its relatively bulky alkoxy group, is a promising candidate for investigation as a tyrosinase inhibitor.

Caption: Proposed inhibition of the melanogenesis pathway by 4-(3-Methylbutoxy)benzaldehyde.

Antimicrobial and Antifungal Activities:

Use in Organic Synthesis:

As an aromatic aldehyde, 4-(3-Methylbutoxy)benzaldehyde can serve as a building block in the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, such as the formation of Schiff bases and chalcones, which are classes of compounds known for their diverse biological activities.

References

- 1. 4-(3-METHYL-BUTOXY)-BENZALDEHYDE CAS#: 18986-09-9 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(3-methylbutoxy)benzaldehyde for Researchers and Drug Development Professionals

IUPAC Name: 4-(3-methylbutoxy)benzaldehyde

Common Synonyms: 4-(isopentyloxy)benzaldehyde

This technical guide provides an in-depth overview of 4-(3-methylbutoxy)benzaldehyde, a versatile aromatic aldehyde with applications in pharmaceutical synthesis and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in modulating key biological signaling pathways.

Chemical and Physical Properties

The quantitative properties of 4-(3-methylbutoxy)benzaldehyde are summarized in the table below, providing a reference for experimental design and characterization.

| Property | Value | Reference(s) |

| CAS Number | 18986-09-9 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Boiling Point | 136-137 °C (at 5 Torr) | [1] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The synthesis of 4-(3-methylbutoxy)benzaldehyde is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. The following protocol provides a detailed procedure for laboratory-scale synthesis.

Synthesis of 4-(3-methylbutoxy)benzaldehyde via Williamson Ether Synthesis

Objective: To synthesize 4-(3-methylbutoxy)benzaldehyde from 4-hydroxybenzaldehyde and 1-bromo-3-methylbutane.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide.

-

Reagent Addition: Stir the mixture at room temperature for approximately 15 minutes. Subsequently, add 1-bromo-3-methylbutane (1.1 eq.) to the reaction mixture dropwise.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde is consumed (typically 12-24 hours).[2][3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.[2][3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]

-

Purification: The resulting crude product can be purified by vacuum distillation to yield 4-(3-methylbutoxy)benzaldehyde as a clear liquid.

Visualized Experimental Workflow and Biological Signaling

To further elucidate the synthesis and potential biological relevance of this compound, the following diagrams are provided.

Biological Activity and Drug Development Context

Benzaldehyde and its derivatives are recognized for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] Research has shown that certain benzaldehydes can suppress inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key proteins like ERK, JNK, and p38.[4] This inhibition leads to the downregulation of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[4]

Furthermore, benzaldehyde derivatives have been investigated as potential anticancer agents. They have been shown to suppress multiple signaling pathways often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, and NFκB pathways, by regulating protein-protein interactions mediated by 14-3-3ζ.[7][8] The ability of the benzaldehyde scaffold to serve as a pharmacophore makes compounds like 4-(3-methylbutoxy)benzaldehyde valuable intermediates in the synthesis of novel therapeutic agents. For instance, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[9] The aldehyde functional group is a key feature for interaction with such biological targets, making 4-(3-methylbutoxy)benzaldehyde a compound of significant interest for further derivatization and screening in drug discovery programs.

References

- 1. 4-(3-METHYL-BUTOXY)-BENZALDEHYDE CAS#: 18986-09-9 [amp.chemicalbook.com]

- 2. 4-N-PENTYLOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical properties of 4-(3-methylbutoxy)benzaldehyde

An In-depth Technical Guide to the Physical Properties of 4-(3-methylbutoxy)benzaldehyde

Introduction

4-(3-methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde. This technical guide provides a comprehensive overview of its physical properties, drawing from available chemical data. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes key quantitative data in a structured format and outlines a general experimental approach for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of 4-(3-methylbutoxy)benzaldehyde are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 18986-09-9 | [1][2] |

| Molecular Formula | C12H16O2 | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Boiling Point | 136-137 °C (at 5 Torr) | [1] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [1] |

| Synonyms | 4-(Isopentyloxy)benzaldehyde, Benzaldehyde, 4-(3-methylbutoxy)- | [1][2] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of 4-(3-methylbutoxy)benzaldehyde are not extensively detailed in the literature, a general methodology for its synthesis and characterization can be outlined based on standard organic chemistry techniques, particularly the Williamson ether synthesis.

Synthesis of 4-(3-methylbutoxy)benzaldehyde via Williamson Ether Synthesis

The synthesis of 4-(3-methylbutoxy)benzaldehyde can be achieved through the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isoamyl bromide).

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add 1-bromo-3-methylbutane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(3-methylbutoxy)benzaldehyde.

Spectroscopic Characterization

Following synthesis and purification, the identity and purity of 4-(3-methylbutoxy)benzaldehyde would be confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. A solution of the compound in a deuterated solvent (e.g., CDCl₃) would be analyzed.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the functional groups present, notably the aldehyde (C=O stretch) and the ether (C-O stretch).

-

Mass Spectrometry (MS): Mass spectrometry, likely using electron ionization (EI), would be employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 4-(3-methylbutoxy)benzaldehyde.

References

The Emerging Potential of 4-(3-Methylbutoxy)benzaldehyde in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylbutoxy)benzaldehyde, a lesser-explored aromatic aldehyde, presents a compelling starting point for novel drug discovery programs. While direct pharmacological data on this specific molecule remains limited, its structural similarity to other biologically active benzaldehyde derivatives suggests a high potential for therapeutic applications. This technical guide consolidates the current understanding of benzaldehydes in medicinal chemistry, extrapolating potential applications for 4-(3-Methylbutoxy)benzaldehyde in areas such as oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols for evaluating these potential activities and conceptual signaling pathways are provided to facilitate future research and development efforts.

Introduction

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer effects. The core benzaldehyde scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, is an aromatic ether derivative of benzaldehyde. Its chemical structure, characterized by a benzaldehyde ring substituted with a 3-methylbutoxy group at the para position, suggests increased lipophilicity, which may enhance cell membrane permeability and target engagement. This guide explores the prospective applications of this compound in drug discovery, drawing parallels from structurally related molecules and providing a roadmap for its systematic evaluation.

Table 1: Physicochemical Properties of 4-(3-Methylbutoxy)benzaldehyde

| Property | Value | Source |

| CAS Number | 18986-09-9 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 284.5 °C at 760 mmHg | - |

| LogP (calculated) | 3.4 | - |

Potential Therapeutic Applications

Based on the established bioactivities of analogous benzaldehyde compounds, 4-(3-Methylbutoxy)benzaldehyde is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The lipophilic nature of the 3-methylbutoxy group in 4-(3-Methylbutoxy)benzaldehyde may facilitate its entry into cancer cells, potentially leading to enhanced cytotoxic potency.

Antimicrobial Activity

Benzaldehyde and its hydroxylated and alkoxylated derivatives have shown activity against a spectrum of bacteria and fungi. The mechanism is often attributed to the disruption of cell membrane integrity and function. The potential of 4-(3-Methylbutoxy)benzaldehyde as an antimicrobial agent warrants investigation, particularly against drug-resistant strains.

Anti-inflammatory Activity

Certain benzaldehyde derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines. Exploration of 4-(3-Methylbutoxy)benzaldehyde in this area could lead to the development of novel treatments for inflammatory disorders.

Experimental Protocols

To systematically evaluate the therapeutic potential of 4-(3-Methylbutoxy)benzaldehyde, a series of well-established in vitro assays are recommended.

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

A common method for the synthesis of 4-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis.

-

Materials: 4-hydroxybenzaldehyde, 1-bromo-3-methylbutane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution and stir.

-

Add 1-bromo-3-methylbutane dropwise to the mixture.

-

Heat the reaction mixture at 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 4-(3-Methylbutoxy)benzaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀).

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates.

-

Procedure:

-

Prepare a serial two-fold dilution of 4-(3-Methylbutoxy)benzaldehyde in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for screening 4-(3-Methylbutoxy)benzaldehyde and a potential signaling pathway it might modulate based on the activities of related benzaldehydes.

Caption: A conceptual workflow for the discovery and development of 4-(3-Methylbutoxy)benzaldehyde as a potential therapeutic agent.

Caption: A hypothetical signaling pathway (PI3K/Akt) that could be targeted by 4-(3-Methylbutoxy)benzaldehyde to induce apoptosis in cancer cells.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of 4-(3-Methylbutoxy)benzaldehyde is currently lacking, the wealth of data on related benzaldehyde derivatives provides a strong rationale for its investigation. The lipophilic 3-methylbutoxy substituent may confer advantageous properties, such as enhanced bioavailability and target interaction. This technical guide serves as a foundational resource for researchers, offering a structured approach to exploring the potential of this promising, yet understudied, molecule. Future research should focus on the systematic in vitro and in vivo evaluation of 4-(3-Methylbutoxy)benzaldehyde and its derivatives to elucidate their mechanisms of action and establish their efficacy and safety profiles for potential drug development.

References

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde as a Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde with the chemical formula C₁₂H₁₆O₂. It is a benzaldehyde derivative characterized by a 3-methylbutoxy (isopentyloxy) group attached to the aromatic ring. This compound is noted for its sweet, floral, and slightly nutty aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] Its applications extend to the synthesis of pharmaceuticals and other organic compounds due to its chemical reactivity.[1] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, fragrance profile, and safety considerations of 4-(3-Methylbutoxy)benzaldehyde, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(3-Methylbutoxy)benzaldehyde and its related compounds is presented in Table 1. Due to the limited availability of experimental data for the target compound, some properties are predicted or inferred from structurally similar molecules.

Table 1: Chemical and Physical Properties of 4-(3-Methylbutoxy)benzaldehyde and Related Compounds

| Property | 4-(3-Methylbutoxy)benzaldehyde | 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | 4-(Pentyloxy)benzaldehyde | Benzaldehyde |

| CAS Number | 18986-09-9[2] | 114991-69-4[3] | 5736-91-4[4] | 100-52-7[5] |

| Molecular Formula | C₁₂H₁₆O₂[1] | C₁₃H₁₈O₃[3] | C₁₂H₁₆O₂[4] | C₇H₆O[5] |

| Molecular Weight | 192.26 g/mol [1] | 222.29 g/mol [3] | 192.25 g/mol [4] | 106.12 g/mol [5] |

| Boiling Point | 136-137 °C @ 5 Torr[2] | 328.9 °C @ 760 mmHg[3] | 178-179 °C @ 760 mmHg[6] | 178-179 °C @ 760 mmHg[5] |

| Density | 1.003 g/cm³ (Predicted)[2] | 1.031 g/cm³[3] | - | 1.044 g/cm³ @ 20°C[5] |

| Flash Point | 124.5 °C[1] | 143.8 °C[3] | - | 62.8 °C[5] |

| Refractive Index | 1.519[1] | 1.513[3] | 1.544-1.546 @ 20°C[5] | 1.544-1.546 @ 20°C[5] |

| Vapor Pressure | 0.00137 mmHg @ 25°C[1] | 0.000184 mmHg @ 25°C[3] | - | 1.27 mmHg @ 25°C[5] |

| Solubility | Insoluble in water[5] | - | - | Soluble in water (6570 mg/L @ 25°C)[5] |

| logP (o/w) | - | - | - | 1.480[5] |

Synthesis

The most common and effective method for synthesizing 4-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (isopentyl halide), such as 1-bromo-3-methylbutane, in the presence of a base.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.

Caption: Williamson Ether Synthesis of 4-(3-Methylbutoxy)benzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.[7][8][9]

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), finely powdered anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-methylbutane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 1 M NaOH solution to remove any unreacted 4-hydroxybenzaldehyde, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(3-Methylbutoxy)benzaldehyde as a liquid.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 4-(3-Methylbutoxy)benzaldehyde, this section provides predicted data and experimental data for the closely related analog, 4-(pentyloxy)benzaldehyde, for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for 4-(3-Methylbutoxy)benzaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | -CHO |

| 7.83 | d | 2H | Aromatic-H (ortho to -CHO) |

| 6.98 | d | 2H | Aromatic-H (ortho to -O-) |

| 3.95 | t | 2H | -O-CH₂- |

| 1.85 | m | 1H | -CH(CH₃)₂ |

| 1.70 | q | 2H | -CH₂-CH(CH₃)₂ |

| 0.95 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Data for 4-(3-Methylbutoxy)benzaldehyde (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.8 | C=O (aldehyde) |

| 164.2 | Aromatic C-O |

| 132.0 | Aromatic C-H (ortho to -CHO) |

| 129.9 | Aromatic C (ipso to -CHO) |

| 114.8 | Aromatic C-H (ortho to -O-) |

| 67.5 | -O-CH₂- |

| 38.5 | -CH₂-CH(CH₃)₂ |

| 25.1 | -CH(CH₃)₂ |

| 22.5 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of 4-(3-Methylbutoxy)benzaldehyde is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring. The provided spectrum is for the analog 4-(pentyloxy)benzaldehyde.[10]

Table 4: Key IR Absorption Bands for 4-(Alkoxy)benzaldehydes

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2850 | C-H stretch (alkyl) |

| ~2820 and ~2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1580, ~1510 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1160 | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-(3-Methylbutoxy)benzaldehyde is expected to show a molecular ion peak and characteristic fragmentation patterns. The provided spectrum is for the analog 4-(pentyloxy)benzaldehyde.[11]

Table 5: Key Mass Spectral Fragments for 4-(Alkoxy)benzaldehydes

| m/z | Interpretation |

| 192 | [M]⁺ (for C₁₂H₁₆O₂) |

| 121 | [M - C₅H₁₁]⁺ (loss of the alkoxy side chain) |

| 93 | [C₆H₅O]⁺ |

| 71 | [C₅H₁₁]⁺ (alkoxy side chain) |

Fragrance Profile and Olfactory Response

4-(3-Methylbutoxy)benzaldehyde is described as having a sweet, floral, and slightly nutty odor.[1] Aldehydes are a crucial class of fragrance molecules that are recognized by a variety of olfactory receptors (ORs).[10][11] The perception of odor begins with the binding of the odorant molecule to one or more ORs located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for odor perception.

Caption: Generalized Olfactory Signaling Pathway.

Safety and Toxicology

Benzaldehyde itself is generally regarded as safe (GRAS) for use as a food additive. However, it can be harmful if swallowed in large quantities and may cause skin and eye irritation.[12] For many fragrance ingredients, the Research Institute for Fragrance Materials (RIFM) conducts safety assessments, but a specific assessment for 4-(3-Methylbutoxy)benzaldehyde was not found. In the absence of experimental data, computational toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict potential toxicity based on the chemical structure.[1][6][13][14]

Environmental Fate

The environmental fate of 4-(3-Methylbutoxy)benzaldehyde is not well-documented. However, based on its structure as an alkoxy-substituted aromatic compound, some general predictions can be made. The ether linkage is generally stable, but biodegradation can occur, often initiated by oxidation of the alkyl chain or the aromatic ring.[7][15][16] Aromatic compounds can be degraded by various microorganisms in the environment.[15] The presence of the ether and aldehyde functionalities will influence its environmental persistence, mobility, and potential for bioaccumulation.

Caption: General Experimental Workflow for Synthesis and Analysis.

Conclusion

4-(3-Methylbutoxy)benzaldehyde is a fragrance ingredient with a desirable sweet, floral, and nutty aroma. Its synthesis is readily achievable through the well-established Williamson ether synthesis. While specific experimental data on its spectroscopic properties, olfactory receptor interactions, and toxicology are limited, this guide provides a framework for its characterization and assessment based on established protocols and data from analogous compounds. Further research is warranted to fully elucidate its fragrance profile, biological interactions, and safety profile to support its broader application in the fragrance and related industries.

References

- 1. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(3-METHYL-BUTOXY)-BENZALDEHYDE CAS#: 18986-09-9 [amp.chemicalbook.com]

- 3. Cas 114991-69-4,3-methoxy-4-(3-methylbutoxy)benzaldehyde | lookchem [lookchem.com]

- 4. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

- 5. Sensory irritation response to inhaled aldehydes after formaldehyde pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Predictive Toxicology | Discover Safer Compounds [insilicomoleculardiscovery.com]

- 7. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-N-PENTYLOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial Degradation of Aromatic Compounds [mdpi.com]

- 16. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-(3-Methylbutoxy)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Immediate Release

CLEVELAND, OH – In the ever-evolving landscape of agricultural science, the demand for more effective and environmentally benign crop protection solutions is paramount. This technical guide delves into the pivotal role of 4-(3-Methylbutoxy)benzaldehyde, a versatile aromatic aldehyde, as a key intermediate in the synthesis of next-generation agrochemicals. This document provides an in-depth analysis for researchers, scientists, and drug development professionals on its application, synthesis protocols, and potential pathways to novel active ingredients.

Introduction: The Significance of Alkoxy Benzaldehydes in Agrochemicals

Benzaldehyde derivatives are fundamental building blocks in the synthesis of a wide array of biologically active compounds. The introduction of an alkoxy group, such as the 3-methylbutoxy (isoamyloxy) group, at the 4-position of the benzaldehyde ring, can significantly influence the physicochemical properties and biological efficacy of the final agrochemical product. This modification can enhance lipophilicity, improve membrane permeability, and alter the binding affinity to target enzymes or receptors in pests, weeds, and fungi. While direct literature on the agrochemical applications of 4-(3-Methylbutoxy)benzaldehyde is not extensive, its structural similarity to known precursors of successful pesticides suggests a high potential for its use in developing innovative and potent crop protection agents.

Potential Agrochemical Applications

Based on the established use of analogous 4-alkoxybenzaldehyde and phenoxybenzaldehyde derivatives, 4-(3-Methylbutoxy)benzaldehyde is a promising precursor for several classes of agrochemicals:

-

Herbicides: The aryloxyphenoxypropionate (APP) class of herbicides are crucial for controlling grass weeds in broadleaf crops. The synthesis of these compounds often involves the coupling of a 4-hydroxyphenoxy moiety with a heterocyclic or aromatic ring system. 4-(3-Methylbutoxy)benzaldehyde can be envisioned as a starting material for novel APP herbicides, where the isoamyloxy group could confer desirable properties such as enhanced soil mobility or a modified spectrum of activity.

-

Fungicides: Many successful fungicides are based on strobilurin and other scaffolds that incorporate substituted aromatic rings. The aldehyde functionality of 4-(3-Methylbutoxy)benzaldehyde provides a reactive handle for elaboration into complex heterocyclic systems known to exhibit fungicidal activity. The bulky alkoxy group may contribute to overcoming resistance mechanisms in target fungi.

-

Insecticides: Pyrethroid insecticides, for instance, often feature a phenoxybenzyl alcohol core. While not a direct precursor, the structural motifs present in 4-(3-Methylbutoxy)benzaldehyde can be synthetically manipulated to access novel insecticidal compounds. The aldehyde can be reduced to the corresponding alcohol or converted to a cyanohydrin, which are key intermediates in the synthesis of various insecticides.

Synthetic Pathways and Methodologies

The synthesis of agrochemicals from 4-(3-Methylbutoxy)benzaldehyde can be approached through several established chemical transformations. The following section outlines a plausible synthetic workflow and detailed experimental protocols for key reactions.

Caption: Experimental workflow for the utilization of 4-(3-Methylbutoxy)benzaldehyde.

Synthesis of 4-(3-Methylbutoxy)benzaldehyde

The starting material can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde and 3-methyl-1-bromobutane (isoamyl bromide).

Experimental Protocol:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq) as a base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-methyl-1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-Methylbutoxy)benzaldehyde.

Oxidation to 4-(3-Methylbutoxy)benzoic Acid

The corresponding benzoic acid is a key intermediate for many amide and ester-based agrochemicals.

Experimental Protocol:

-

Dissolve 4-(3-Methylbutoxy)benzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (0.5 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-Methylbutoxy)benzoic Acid.

Reductive Amination for Herbicide Synthesis

Reductive amination of the aldehyde can lead to the formation of various amine derivatives, which are precursors to certain classes of herbicides.

Experimental Protocol:

-

Dissolve 4-(3-Methylbutoxy)benzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), in portions.

-

Stir the reaction at room temperature until completion as indicated by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting amine by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key synthetic transformations, based on typical yields for similar reactions reported in the literature.

| Transformation | Reactant | Product | Reagents | Typical Yield (%) |

| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde | 4-(3-Methylbutoxy)benzaldehyde | K₂CO₃, 3-Methyl-1-bromobutane | 85-95 |

| Oxidation | 4-(3-Methylbutoxy)benzaldehyde | 4-(3-Methylbutoxy)benzoic Acid | NaClO₂, NaH₂PO₄ | 90-98 |

| Reduction | 4-(3-Methylbutoxy)benzaldehyde | [4-(3-Methylbutoxy)phenyl]methanol | NaBH₄ | 95-99 |

| Reductive Amination | 4-(3-Methylbutoxy)benzaldehyde | N-Alkyl/Aryl-[4-(3-Methylbutoxy)benzyl]amine | Amine, NaBH(OAc)₃ | 70-90 |

Logical Pathway for Agrochemical Discovery

The development of novel agrochemicals from 4-(3-Methylbutoxy)benzaldehyde follows a logical progression from initial synthesis to biological screening.

Caption: Logical pathway for agrochemical discovery and development.

Conclusion

4-(3-Methylbutoxy)benzaldehyde represents a valuable and under-explored intermediate in the field of agrochemical synthesis. Its straightforward preparation and the versatility of its aldehyde functional group open up numerous avenues for the creation of novel herbicides, fungicides, and insecticides. The isoamyloxy moiety is expected to impart favorable physicochemical properties that could lead to the discovery of highly effective and selective crop protection agents. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising building block. Further investigation into the biological activity of its derivatives is highly encouraged and is anticipated to yield significant advancements in agricultural chemistry.

The Diverse Biological Activities of Benzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives represent a class of organic compounds with significant and varied biological activities. This technical guide provides a comprehensive overview of the established anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of benzaldehyde derivatives continues to reveal promising candidates for novel therapeutic agents.

Introduction

Benzaldehyde, a compound naturally found in almonds, apricots, and cherries, has long been recognized for its characteristic aroma.[1] Beyond its use in the food and fragrance industries, benzaldehyde and its synthetic and natural derivatives have garnered substantial interest for their wide-ranging pharmacological effects. These compounds exhibit a spectrum of biological activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] The versatility of the benzaldehyde scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide delves into the core biological activities of benzaldehyde derivatives, presenting key data and methodologies to facilitate further research and development in this promising area.

Anticancer Activity

Benzaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are dysregulated in cancer.[6][7]

Mechanism of Action

Recent studies have elucidated that benzaldehyde and its derivatives can exert their anticancer effects by targeting crucial cellular processes. One key mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph). This disruption interferes with signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.[8][9] Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[10] Benzaldehyde has also been found to suppress major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[7]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various benzaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several benzaldehyde derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.34 | [5] |

| 2,3-Dihydroxybenzaldehyde | Ovarian (OVCAR-8) | 1.15 | [5] |

| 2,3-Dihydroxybenzaldehyde | Colon (HCT-116) | 1.09 | [5] |

| 2,3-Dihydroxybenzaldehyde | Leukemia (HL-60) | 0.36 | [5] |

| 2,5-Dihydroxybenzaldehyde | Glioblastoma (SF-295) | 1.51 | [5] |

| 2,5-Dihydroxybenzaldehyde | Ovarian (OVCAR-8) | 1.29 | [5] |

| 2,5-Dihydroxybenzaldehyde | Colon (HCT-116) | 1.17 | [5] |

| 2,5-Dihydroxybenzaldehyde | Leukemia (HL-60) | 0.42 | [5] |

| 3,5-Dichlorosalicylaldehyde | Glioblastoma (SF-295) | 2.11 | [5] |

| 3,5-Dichlorosalicylaldehyde | Ovarian (OVCAR-8) | 1.98 | [5] |

| 3,5-Dichlorosalicylaldehyde | Colon (HCT-116) | 1.76 | [5] |

| 3,5-Dichlorosalicylaldehyde | Leukemia (HL-60) | 0.89 | [5] |

| 5-Nitrosalicylaldehyde | Glioblastoma (SF-295) | 4.75 | [5] |

| 5-Nitrosalicylaldehyde | Ovarian (OVCAR-8) | 3.98 | [5] |

| 5-Nitrosalicylaldehyde | Colon (HCT-116) | 3.12 | [5] |

| 5-Nitrosalicylaldehyde | Leukemia (HL-60) | 1.54 | [5] |

| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 expressing | 0.23 | [11] |

| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 expressing | 1.29 | [11] |

| Salicylaldehyde benzoylhydrazone (Cpd 5) | Leukemia (SKW-3) | 0.5 | [12] |

| Salicylaldehyde benzoylhydrazone (Cpd 4) | Leukemia (SKW-3) | 0.8 | [12] |

| Benzaldehyde | 21 human cancer cell lines (median) | <100 | [13] |

Signaling Pathway Diagram: Apoptosis Induction

Caption: Intrinsic apoptosis signaling pathway induced by benzaldehyde derivatives.

Antimicrobial Activity

A significant number of benzaldehyde derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[14] The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[15]

Mechanism of Action

The antimicrobial action of hydroxy-substituted benzaldehydes is thought to be similar to that of phenols. These compounds can interact with the microbial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or inhibition of growth.[15] Some benzaldehyde derivatives have also been shown to modulate the activity of antibiotics, suggesting a potential role in combating antibiotic resistance.[16]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The table below presents the MIC values of several benzaldehyde derivatives against a panel of bacteria and fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dihydroauroglaucin | Escherichia coli | 1.95 | [17] |

| Dihydroauroglaucin | Streptococcus mutans | 1.95 | [17] |

| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [17] |

| Schiff base 3c | Candida albicans | 24 | [14] |

| Schiff base 3e | Staphylococcus aureus (MSSA) | 24-49 | [14] |

| Schiff base 3e | Staphylococcus aureus (MRSA) | 24-49 | [14] |

| Benzaldehyde | Bacillus anthracis | 850 | [16] |

| Benzaldehyde | Pantoea conspicua | 1060 | [16] |

| Benzaldehyde | Citrobacter youngae | 1060 | [16] |

| Benzaldehyde | Bacterial Strains (general) | 6000-10000 mM | [18] |

| Benzaldehyde | Fungal Strains (general) | 8000-10000 mM | [18] |

Antioxidant Activity

Many benzaldehyde derivatives, particularly those with hydroxyl substitutions, have demonstrated potent antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Mechanism of Action

The antioxidant activity of benzaldehyde derivatives is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic ring enhances this activity. Some benzaldehydes have also been shown to inactivate key enzymes involved in oxidative stress, such as glutathione peroxidase.[19]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of benzaldehyde derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values. A lower IC50 value indicates a higher antioxidant activity.

| Compound | IC50 (µM) | Reference |

| Prenylated benzaldehyde (11) | 27.20 | [20] |

| Prenylated benzaldehyde (13) | >100 | [20] |

| Prenylated benzaldehyde (15) | >100 | [20] |

| C-Arylcalix[21]resorcinarene (from p-hydroxybenzaldehyde) | Varies | [22] |

| C-Arylcalix[21]pyrogallolarene (from vanillin) | Varies | [22] |

| Benzaldehyde (8 mM) | 52.9% inhibition | [18] |

Anti-inflammatory Activity

Benzaldehyde derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action